molecular formula C10H9Cl3O B14279913 2-Butanone, 1,1,1-trichloro-4-phenyl- CAS No. 139040-36-1

2-Butanone, 1,1,1-trichloro-4-phenyl-

Cat. No.: B14279913
CAS No.: 139040-36-1
M. Wt: 251.5 g/mol
InChI Key: OJJORKKLZDKAIR-UHFFFAOYSA-N
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Description

2-Butanone, 1,1,1-trichloro-4-phenyl- is an organic compound with the molecular formula C10H9Cl3O It is a derivative of butanone, where three chlorine atoms and a phenyl group are attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 1,1,1-trichloro-4-phenyl- can be achieved through several methods. One common approach involves the reaction of 2-butanone with trichloromethyl phenyl ketone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 2-Butanone, 1,1,1-trichloro-4-phenyl- may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 1,1,1-trichloro-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Butanone, 1,1,1-trichloro-4-phenyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.

    Medicine: Research explores its potential use in pharmaceuticals and drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Butanone, 1,1,1-trichloro-4-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Butanone, 4-phenyl-: A similar compound with a phenyl group but without the trichloro substitution.

    1-Phenyl-2-butanone: Another related compound with a different substitution pattern.

Uniqueness

2-Butanone, 1,1,1-trichloro-4-phenyl- is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and properties compared to other similar compounds.

This detailed article provides an overview of 2-Butanone, 1,1,1-trichloro-4-phenyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

139040-36-1

Molecular Formula

C10H9Cl3O

Molecular Weight

251.5 g/mol

IUPAC Name

1,1,1-trichloro-4-phenylbutan-2-one

InChI

InChI=1S/C10H9Cl3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

OJJORKKLZDKAIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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